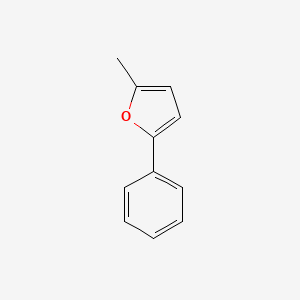![molecular formula C14H22N2O B12895064 4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline CAS No. 648901-33-1](/img/no-structure.png)
4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of aniline derivatives with pyrrolidine precursors under specific conditions. For example, the mixture can be diluted with brine and extracted with ethyl acetate. The organic phase is then washed with brine, dried with anhydrous sodium sulfate, and concentrated under pressure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as column chromatography and crystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as hypertension and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to a benzene ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the isopropyl-substituted pyrrolidine ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities .
Propiedades
| 648901-33-1 | |
Fórmula molecular |
C14H22N2O |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
4-methoxy-3-(1-propan-2-ylpyrrolidin-3-yl)aniline |
InChI |
InChI=1S/C14H22N2O/c1-10(2)16-7-6-11(9-16)13-8-12(15)4-5-14(13)17-3/h4-5,8,10-11H,6-7,9,15H2,1-3H3 |
Clave InChI |
HETDDJQJBIZRSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(C1)C2=C(C=CC(=C2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
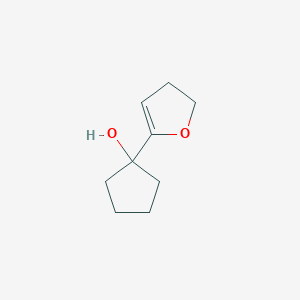
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
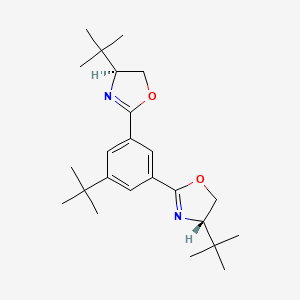
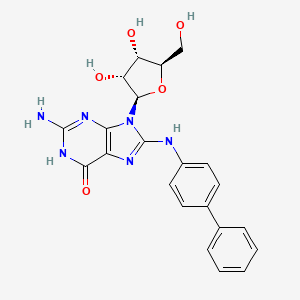
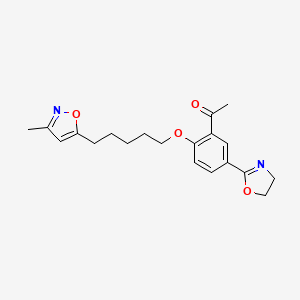
![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)
